molecular formula C12H11FN2O2S B10963839 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B10963839
M. Wt: 266.29 g/mol
InChI Key: QTDQCZABXWWAHB-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H11FN2O2S It is a derivative of benzenesulfonamide, where a fluorine atom is attached to the benzene ring and a pyridin-3-ylmethyl group is attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines .

Scientific Research Applications

2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting bacterial infections and cancer.

    Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It is used in the development of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atom and the pyridin-3-ylmethyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c13-11-5-1-2-6-12(11)18(16,17)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2

InChI Key

QTDQCZABXWWAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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